molecular formula C23H27N5O5 B1445321 H-Ala-Phe-Pro-pNA CAS No. 201732-35-6

H-Ala-Phe-Pro-pNA

Cat. No. B1445321
CAS RN: 201732-35-6
M. Wt: 453.5 g/mol
InChI Key: VCIGBDVGAFWEAH-YSSFQJQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Phe-Pro-pNA is a synthetic substrate that is commonly used in scientific research to study the activity of various enzymes. The substrate is composed of four amino acids, namely alanine (Ala), phenylalanine (Phe), proline (Pro), and p-nitroanilide (pNA). H-Ala-Phe-Pro-pNA is used as a tool to study the activity of enzymes that cleave peptide bonds, such as proteases and peptidases.

Scientific Research Applications

Periodontal Disease Research

H-Ala-Phe-Pro-pNA: is utilized as a substrate for prolyl tripeptidyl aminopeptidases, which are enzymes from periodontal pathogens like Porphyromonas gingivalis and Prevotella nigrescens . These pathogens are significant in the study of periodontal diseases, and understanding their enzymatic activity can lead to better diagnostic and therapeutic strategies.

Food Protein Hydrolysis

In the food industry, this compound is important for studying the hydrolysis of proteins. It serves as a substrate for exopeptidases like PepX and PepN from Lactobacillus helveticus , which are crucial in the breakdown of food proteins into peptides and amino acids, enhancing flavor and digestibility .

Enzyme Kinetics and Inhibition

H-Ala-Phe-Pro-pNA: is used to study enzyme kinetics, particularly to understand substrate inhibition of aminopeptidase N (PepN) and product inhibition of both PepX and PepN. This research is vital for developing enzyme inhibitors that can be used as drugs or in biotechnological applications .

Metal Ion Reactivation Studies

The compound is also instrumental in examining the reactivation of apo-enzymes, such as the Zn^2±dependent PepN, which can be reactivated by several metal ions. This has implications for understanding enzyme function and designing metalloenzyme inhibitors or activators .

Casein Hydrolysis Synergy

Research has shown that H-Ala-Phe-Pro-pNA can be used to demonstrate the synergistic effect of PepX and PepN in casein hydrolysis. This synergy can significantly increase the degree of hydrolysis, which is beneficial for producing protein hydrolysates with specific nutritional or functional properties .

Protease Assays

This compound serves as a substrate in protease assays for various enzymes, including cathepsin G, serine protease subtilisin Carlsberg (SC), neutrophil elastase, trypsin, and chymotrypsin. These assays are essential for characterizing the activity and specificity of proteases in both clinical and research settings .

Pharmaceutical Research

In pharmaceutical research, H-Ala-Phe-Pro-pNA is used to study the activity of peptidyl prolyl cis-trans isomerases (PPIases), which are important for protein folding. Inhibitors of PPIases like FK-506 binding proteins (FKBPs) and cyclophilins have therapeutic potential in various diseases .

Enzyme Stability and Function

The compound is key in assessing the temperature stability of enzymes like PepX and PepN, which is crucial for their application in industrial processes that require high temperatures. It also helps in understanding the complementary substrate specificities of these enzymes .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5/c1-15(24)21(29)26-19(14-16-6-3-2-4-7-16)23(31)27-13-5-8-20(27)22(30)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIGBDVGAFWEAH-YSSFQJQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-Phe-Pro-pNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of H-Ala-Phe-Pro-pNA in studying Porphyromonas gingivalis?

A1: H-Ala-Phe-Pro-pNA serves as a substrate for the enzyme prolyl tripeptidyl peptidase (PTP) produced by Porphyromonas gingivalis []. Researchers can analyze the breakdown of H-Ala-Phe-Pro-pNA by PTP to determine the enzyme's activity levels and characterize its properties. This information is valuable for understanding the pathogenesis of P. gingivalis, a bacterium implicated in periodontal disease.

Q2: The research mentions PTP is a "serine enzyme." How does this relate to H-Ala-Phe-Pro-pNA?

A2: The classification of PTP as a "serine enzyme" means it utilizes a serine amino acid residue within its active site to facilitate the breakdown of substrates like H-Ala-Phe-Pro-pNA. The researchers confirmed this by demonstrating that PTP activity was inhibited by compounds known to target serine enzymes, such as Pefabloc SC, diisopropyl fluorophosphate, and 3,4–dichloroisocoumarin []. This knowledge can be used to design more specific inhibitors that could potentially target PTP activity in P. gingivalis.

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